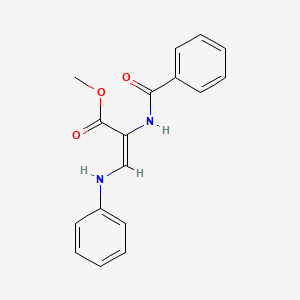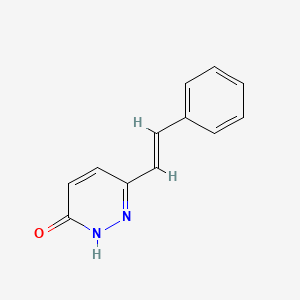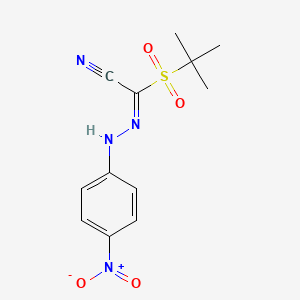![molecular formula C13H11Cl2NO2 B7785866 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785866.png)
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Typical reaction conditions involve the use of catalysts, solvents, and temperature control to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity. Industrial methods also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new compounds with altered functional groups.
科学研究应用
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
作用机制
The mechanism of action of 2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The precise pathways involved depend on the specific application and context of its use.
属性
IUPAC Name |
2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,16H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZNWSGJVVIXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785789.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B7785808.png)
![N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride](/img/structure/B7785812.png)

![ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7785824.png)
![ethyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7785827.png)
![(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785831.png)
![(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B7785838.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-4-one](/img/structure/B7785840.png)

![2-[(3,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785856.png)
![2-[(2,3-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785862.png)
![(4Z)-4-[(pyridin-3-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785878.png)

